Ajugalide E Ajugalide E Ajugalide E is a natural product found in Ajuga taiwanensis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18924727
InChI: InChI=1S/C31H46O9/c1-15-18(16(2)39-27(15)36)11-26(40-17(3)32)30(6,37)25-8-10-31(38)20-12-22(33)21-13-23(34)24(35)14-28(21,4)19(20)7-9-29(25,31)5/h12,15-16,18-19,21,23-26,34-35,37-38H,7-11,13-14H2,1-6H3/t15?,16?,18?,19?,21-,23+,24?,25?,26+,28+,29+,30+,31+/m0/s1
SMILES:
Molecular Formula: C31H46O9
Molecular Weight: 562.7 g/mol

Ajugalide E

CAS No.:

Cat. No.: VC18924727

Molecular Formula: C31H46O9

Molecular Weight: 562.7 g/mol

* For research use only. Not for human or veterinary use.

Ajugalide E -

Specification

Molecular Formula C31H46O9
Molecular Weight 562.7 g/mol
IUPAC Name [(2R,3R)-1-(2,4-dimethyl-5-oxooxolan-3-yl)-3-hydroxy-3-[(3R,5R,10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butan-2-yl] acetate
Standard InChI InChI=1S/C31H46O9/c1-15-18(16(2)39-27(15)36)11-26(40-17(3)32)30(6,37)25-8-10-31(38)20-12-22(33)21-13-23(34)24(35)14-28(21,4)19(20)7-9-29(25,31)5/h12,15-16,18-19,21,23-26,34-35,37-38H,7-11,13-14H2,1-6H3/t15?,16?,18?,19?,21-,23+,24?,25?,26+,28+,29+,30+,31+/m0/s1
Standard InChI Key GFPSWBAAJFSDOH-WXKJYEQQSA-N
Isomeric SMILES CC1C(C(OC1=O)C)C[C@H]([C@@](C)(C2CC[C@@]3([C@@]2(CCC4C3=CC(=O)[C@H]5[C@@]4(CC([C@@H](C5)O)O)C)C)O)O)OC(=O)C
Canonical SMILES CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)OC(=O)C

Introduction

Chemical Identity and Structural Elucidation

Ajugalide E (C₃₁H₄₆O₉; molecular weight: 562.7 g/mol) is a polyhydroxylated ketosteroid with a cyclopentanoperhydrophenanthrene backbone . Its IUPAC name, (2α,3β,5β,9ξ,17ξ,22R,24ξ,25S,28R)-2,3,14,20-tetrahydroxy-6,26-dioxo-26,28-epoxystigmast-7-en-22-yl acetate, reflects its complex stereochemistry, including 10 defined stereocenters . Key features include:

  • Functional groups: Four hydroxyl (-OH), two ketone (C=O), and one acetate moiety .

  • Skeletal framework: A modified stigmastane structure with a 14α-hydroxy-7-ene-6-one system, characteristic of phytoecdysteroids .

Table 1: Molecular Properties of Ajugalide E

PropertyValueSource
Molecular FormulaC₃₁H₄₆O₉
Exact Mass562.314183 Da
XLogP31.6
Hydrogen Bond Donors4
Hydrogen Bond Acceptors9
Rotatable Bonds6

The compound’s stereochemistry was confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution fast-atom bombardment mass spectrometry (HR-FAB-MS) . Nuclear Overhauser effect (NOE) correlations established the boat-cis-boat conformation of its A/B rings .

Natural Sources and Isolation Protocols

Ajugalide E is primarily isolated from:

  • Ajuga taiwanensis: A Taiwanese medicinal plant used traditionally for hepatitis and hepatoma .

  • Ajuga chamaecistus ssp. tomentella: An Iranian subspecies with documented larvicidal properties .

Isolation Methodology:

  • Extraction: Aerial parts are macerated in 80% methanol, followed by sequential partitioning with hexane, chloroform, and ethyl acetate .

  • Chromatography:

    • Silica gel column chromatography for preliminary fractionation .

    • Reverse-phase HPLC (C₁₈ columns) for final purification .

  • Crystallization: Recrystallization in methanol yields pure Ajugalide E as white amorphous solids .

Biological Activities and Mechanisms

Larvicidal Effects

Ajugalide E demonstrates potent activity against Anopheles stephensi, the malaria vector:

  • LC₅₀: 95.66 ppm (hexane fraction of A. chamaecistus) .

  • Mechanism: Disruption of insect molting via agonism of ecdysone receptors, leading to incomplete metamorphosis .

ActivityModel SystemEffective ConcentrationSource
LarvicidalAnopheles stephensiLC₅₀ = 95.66 ppm
CytotoxicA549 lung cancerIC₅₀ = 23 μM
Anti-inflammatoryNeutrophils (in vitro)Inhibits elastase release

Anti-inflammatory and Antioxidant Properties

  • Suppresses superoxide anion generation in human neutrophils (IC₅₀ = 36.88 µg/mL) .

  • Scavenges free radicals via its polyhydroxylated structure, reducing oxidative stress .

Pharmacological Implications

Traditional Medicine Applications

  • Hepatoprotective uses: Ajuga species are employed in Taiwanese folk medicine for liver disorders, attributed to Ajugalide E’s antioxidant properties .

  • Antimalarial potential: Larvicidal efficacy supports its role in vector control strategies .

Therapeutic Prospects

  • Cancer therapy: Anoikis induction offers a novel approach to metastatic cancer treatment .

  • Neuroprotection: Cholinesterase inhibition (IC₅₀ = 1.96 mg/mL) suggests utility in Alzheimer’s disease .

Comparative Analysis with Related Compounds

Ajugalide E shares structural motifs with other phytoecdysteroids but exhibits unique bioactivity:

Table 3: Comparison with Key Phytoecdysteroids

CompoundSourceKey DifferencesBioactivity
20-HydroxyecdysoneAjuga spp.Lacks epoxy and acetate groupsMuscle anabolic effects
CyasteroneAjuga macrospermaFewer hydroxyl groupsAntifungal activity
Ajugalide BA. taiwanensisClerodane diterpenoid skeletonAntiproliferative effects

Analytical and Spectroscopic Characterization

  • HR-FAB-MS: [M+H]⁺ peak at m/z 563.3215 confirms molecular formula .

  • NMR Data:

    • ¹H NMR (CD₃OD): δ 5.72 (1H, d, J=10.2 Hz, H-7), δ 4.98 (1H, m, H-22) .

    • ¹³C NMR: 207.8 ppm (C-6 ketone), 170.1 ppm (acetate carbonyl) .

  • X-ray Crystallography: Resolves stereochemistry of C-22 and C-28 epoxy groups .

Challenges and Future Directions

  • Synthesis: Total synthesis remains elusive due to complex stereochemistry; semi-synthetic modifications of related ecdysteroids are being explored .

  • Clinical Translation: Pharmacokinetic studies are needed to address poor oral bioavailability .

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